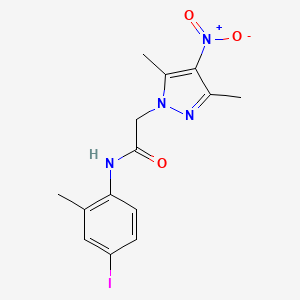![molecular formula C22H20FN3O2S2 B4985812 N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4985812.png)
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-fluorophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-fluorophenyl)thiourea is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-fluorophenyl)thiourea involves the inhibition of enzymes involved in various metabolic pathways. It has been reported to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, and to inhibit the activity of topoisomerase II, an enzyme involved in DNA repair. It has also been found to inhibit the activity of tyrosine kinase, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-fluorophenyl)thiourea has been found to have various biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of reactive oxygen species, which are involved in various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-fluorophenyl)thiourea in lab experiments include its potential applications in various fields of scientific research, its antimicrobial and anticancer properties, and its ability to inhibit enzymes involved in various metabolic pathways. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-fluorophenyl)thiourea. These include further studies on its potential applications in the field of antimicrobial and anticancer research, the development of new synthesis methods to produce high yields of the desired product, and the determination of its safety and efficacy in vivo. Additionally, further studies are needed to determine its potential applications in other fields of scientific research, such as drug discovery and development.
In conclusion, N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-fluorophenyl)thiourea is a chemical compound with potential applications in various fields of scientific research. Its antimicrobial and anticancer properties, as well as its ability to inhibit enzymes involved in various metabolic pathways, make it a promising candidate for further studies. However, further research is needed to determine its safety and efficacy in vivo and to develop new synthesis methods to produce high yields of the desired product.
Synthesemethoden
The synthesis of N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-fluorophenyl)thiourea involves the reaction of 4-fluoroaniline with 3,4-dihydroquinoline-1-sulfonyl chloride, followed by the reaction with thiourea. This method has been reported in the literature and has been optimized to produce high yields of the desired product.
Wissenschaftliche Forschungsanwendungen
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-fluorophenyl)thiourea has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial properties against various bacterial strains, including drug-resistant strains. It has also been found to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
1-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-3-(4-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2S2/c23-17-7-9-18(10-8-17)24-22(29)25-19-11-13-20(14-12-19)30(27,28)26-15-3-5-16-4-1-2-6-21(16)26/h1-2,4,6-14H,3,5,15H2,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQUMTIZXHUWSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)NC(=S)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-3-(4-fluorophenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-difluoro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B4985738.png)
![N-(2-furylmethyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4985744.png)

![2,6,8-trimethyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B4985763.png)

![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B4985791.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(4-bromophenyl)vinyl]-4-methylbenzamide](/img/structure/B4985807.png)
![(3aS*,5S*,9aS*)-2-methyl-5-(1-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4985820.png)
amine oxalate](/img/structure/B4985821.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzenesulfonamide hydrobromide](/img/structure/B4985829.png)

![N-[4-(4-bromophenyl)-3-isobutyl-1,3-thiazol-2(3H)-ylidene]-2-methoxyaniline hydrobromide](/img/structure/B4985843.png)

